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molecular formula C20H21N3O B8352333 1,3-Dihydro-5-phenyl-1-(4-piperidinyl)-2H-1,4-benzodiazepin-2-one CAS No. 93591-97-0

1,3-Dihydro-5-phenyl-1-(4-piperidinyl)-2H-1,4-benzodiazepin-2-one

Cat. No. B8352333
M. Wt: 319.4 g/mol
InChI Key: QIJMFWQPPHVNGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04579685

Procedure details

To a solution of 1 g (2.6 mmol) of 12 in 1.1 ml (2.6×5 mmol) of tetrahydrothiophene is added 2 ml of methanesulfonic acid, and the mixture is heated at 110° C. (bath temperature) for 50 minutes. The reaction mixture is poured into ice water and shaken with ether. The aqueous layer is besified with aqueous potassium carbonate and extracted with methylene chloride. The methylene chloride layer is concentrated, and the residue is dissolved in 1 ml of methanol and mixed with 0.27 ml of 48% hydrobromic acid. The resultant crystals are recrystallized from methylene chloride-methanol to give 881 mg of 13 as crystals melting at 281°-283° C. (dec.). The yield is 86%.
Name
12
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
86%

Identifiers

REACTION_CXSMILES
C(OC([N:6]1[CH2:11][CH2:10][CH:9]([N:12]2[C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=3[C:16]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)=[N:15][CH2:14][C:13]2=[O:29])[CH2:8][CH2:7]1)=O)C.S1CCCC1.CS(O)(=O)=O.C(=O)([O-])[O-].[K+].[K+]>CCOCC>[C:23]1([C:16]2[C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[N:12]([CH:9]3[CH2:8][CH2:7][NH:6][CH2:11][CH2:10]3)[C:13](=[O:29])[CH2:14][N:15]=2)[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1 |f:3.4.5|

Inputs

Step One
Name
12
Quantity
1 g
Type
reactant
Smiles
C(C)OC(=O)N1CCC(CC1)N1C(CN=C(C2=C1C=CC=C2)C2=CC=CC=C2)=O
Name
Quantity
1.1 mL
Type
reactant
Smiles
S1CCCC1
Name
Quantity
2 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The methylene chloride layer is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 1 ml of methanol
ADDITION
Type
ADDITION
Details
mixed with 0.27 ml of 48% hydrobromic acid
CUSTOM
Type
CUSTOM
Details
The resultant crystals are recrystallized from methylene chloride-methanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NCC(N(C2=C1C=CC=C2)C2CCNCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 881 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 106.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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